(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Overview
Description
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that features a unique combination of indole, naphthyl, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrazolo[1,5-a]pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrazolo[1,5-a]pyrimidine ring can produce dihydropyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as antiviral and anticancer agents . The indole moiety is known for its biological activity, making this compound a valuable candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and viral infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects. The pyrazolo[1,5-a]pyrimidine ring system can interact with enzymes and other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Naphthyl Derivatives: Compounds such as 1-naphthylamine and 2-naphthol contain the naphthyl group and are used in various chemical applications.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds like pyrazolo[1,5-a]pyrimidine-3-carboxamide are structurally similar and have been studied for their biological activities.
Uniqueness
What sets (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE apart is its unique combination of three distinct moieties. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O/c1-16-13-18-8-3-5-12-23(18)33(16)26(35)21-15-31-34-24(27(28,29)30)14-22(32-25(21)34)20-11-6-9-17-7-2-4-10-19(17)20/h2-12,14-16H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFADPTLIEFGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.